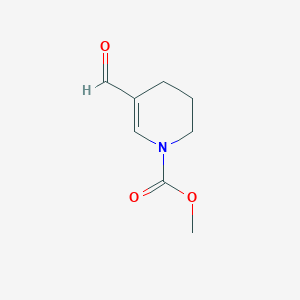

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester

Description

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester is a substituted pyridinecarboxylic acid derivative characterized by a partially hydrogenated pyridine core (3,4-dihydro), a formyl group at position 5, and a methyl ester at position 1. This compound belongs to the pyridinecarboxylic acid ester class, which is widely utilized in pharmaceutical and agrochemical synthesis due to its versatile reactivity . The formyl group (-CHO) at position 5 enhances its utility as a precursor for nucleophilic additions or condensations, while the methyl ester moiety improves solubility in organic solvents. Structural analogs of this compound often serve as intermediates in the synthesis of bioactive molecules, such as kinase inhibitors or boronate-containing therapeutics .

Properties

IUPAC Name |

methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGLIGQHQVZTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472083 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82483-65-6 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester can be achieved through several routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with formic acid and methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions include heating the mixture to reflux for several hours, followed by purification through distillation or recrystallization.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of 5-hydroxymethyl-3,4-dihydro-2H-pyridinecarboxylic acid methyl ester. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. For example, reaction with ammonia (NH3) can yield the corresponding amine derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1(2H)-pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The compound’s ability to undergo various chemical transformations also enables it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Formyl vs. Bromo : The formyl group in the target compound facilitates nucleophilic additions (e.g., hydrazine for hydrazones), whereas the bromo substituent in enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for C-C bond formation.

- Ester Groups : Methyl esters (target compound) offer faster hydrolysis rates compared to tert-butyl esters , making them preferable for labile intermediates. Ethyl esters balance stability and reactivity.

- Electron-Withdrawing Groups: The trifluoromethyl group in enhances lipophilicity and metabolic resistance, critical for agrochemicals. The cyano group in increases electrophilicity, aiding cyclization reactions.

Biological Activity

1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester, also known as methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 82483-65-6), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 169.178 g/mol

- LogP : 0.869 (indicating moderate lipophilicity)

Antimicrobial Properties

Research has demonstrated that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of pyridine derivatives has been evaluated using assays such as DPPH radical scavenging. These studies indicate that the presence of substituents like formyl and methoxy groups enhances the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress.

Cytotoxic Effects

Several studies have focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, compounds structurally similar to methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Experimental Findings

-

Antimicrobial Activity Evaluation :

- A study evaluated the antimicrobial effects of various pyridinecarboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a formyl group exhibited higher inhibition zones compared to those without.

Compound Inhibition Zone (mm) Control 0 Methyl Ester A 15 Methyl Ester B 20 -

Cytotoxicity Assay :

- A cytotoxicity assay performed on HeLa cells revealed that methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate exhibited IC50 values comparable to established chemotherapeutic agents.

Compound IC50 (µM) Doxorubicin 2.5 Methyl Ester 3.0 Control (Untreated) >100 -

Antioxidant Activity :

- The antioxidant activity was assessed using DPPH scavenging assays. The results showed significant radical scavenging activity for the compound.

Concentration (µg/mL) % Scavenging Activity 10 25 50 55 100 85

The biological activities of methyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate are attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and cellular signaling. The presence of functional groups such as formyl and methoxy enhances its binding affinity to these targets.

Q & A

Q. What are the recommended methods for synthesizing 1(2H)-Pyridinecarboxylic acid, 5-formyl-3,4-dihydro-, methyl ester?

Methodological Answer: The compound can be synthesized via esterification of the corresponding pyridinecarboxylic acid with methanol under acidic catalysis. For example, sulfuric acid or bifunctional catalysts like MoO₃/SiO₂ have been used for similar pyridinecarboxylic acid esterifications, achieving yields up to 79% under reflux conditions . Key steps include:

- Reaction Setup: Use a molar ratio of 1:10 (acid:alcohol) with 1–5 wt% catalyst.

- Conditions: Reflux at 80–100°C for 4–8 hours under inert atmosphere.

- Purification: Isolate via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Table 1: Catalyst Comparison for Esterification

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| H₂SO₄ | 65–75 | 6–8 | 100 |

| MoO₃/SiO₂ | 79 | 4–6 | 80 |

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Based on safety data for structurally similar pyridine derivatives:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust/aerosols form .

- Ventilation: Conduct reactions in fume hoods with local exhaust ventilation to limit inhalation exposure .

- Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃, δ 8.5–9.0 ppm for pyridine protons; δ 3.7 ppm for methyl ester) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .

- Mass Spectrometry: ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl group) .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or immobilized enzymes for greener synthesis.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. alcohols.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .

- DoE Approach: Use factorial design to optimize temperature, catalyst loading, and stoichiometry.

Q. What are the potential degradation pathways or impurities in this compound?

Methodological Answer:

- Hydrolysis: The ester group may hydrolyze to the carboxylic acid under acidic/alkaline conditions. Monitor via TLC (Rf shift).

- Oxidation: The formyl group could oxidize to a carboxylic acid; stabilize with antioxidants (e.g., BHT) during storage .

- Impurity Profiling: Use LC-MS/MS to detect by-products like 5-formyl-3,4-dihydropyridinecarboxylic acid (MH⁺ = 166.07) .

Q. What computational methods can predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.

- QSAR Models: Coralate substituent effects (e.g., formyl vs. acetyl groups) on toxicity or solubility .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation via HPLC every 30 days.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products.

- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures .

Q. What are the regulatory considerations for disposing of this compound?

Methodological Answer:

- Waste Classification: Classify as hazardous due to acute toxicity (H302) and skin irritation (H315) .

- Disposal Protocol: Incinerate via licensed facilities equipped with scrubbers for NOx/HBr gas mitigation .

- Documentation: Maintain records per SARA Title III and EPA guidelines for carcinogenic risk (IARC Category 2) .

Q. Data Gaps and Research Directions

- Physicochemical Properties: No experimental data on logP, solubility, or pKa are available; prioritize experimental determination .

- Ecotoxicity: Conduct OECD 207 (earthworm toxicity) and OECD 201 (algal growth inhibition) tests to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.